molecular formula C17H12ClN3O4 B12940715 2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide CAS No. 658041-39-5

2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B12940715
CAS No.: 658041-39-5
M. Wt: 357.7 g/mol
InChI Key: QNXUBZBAFFMAAE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (CAS 658041-39-5) is a synthetic organic compound with a molecular formula of C17H12ClN3O4 and a molecular weight of 357.75 g/mol . This chemical features a multifunctional structure combining an indole core, a formyl group, a chloroacetamide moiety, and a nitrophenyl substituent. The presence of the indole scaffold is of significant interest in medicinal chemistry, as this heterocycle is a privileged structure found in numerous biologically active molecules and pharmaceuticals with demonstrated anti-inflammatory, antimicrobial, and anticancer properties . The specific arrangement of functional groups on this molecule suggests its primary value as a key intermediate in organic synthesis and drug discovery campaigns. The 2-formyl group on the indole ring makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as indolylquinazolinones, which have shown promising antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Myobacterium tuberculosis . Furthermore, the chloroacetamide group can act as an alkylating agent, potentially allowing the molecule to interact with biological nucleophiles or serve as a building block for the development of novel compounds targeting bacterial enzymes, including penicillin-binding proteins . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage its unique molecular architecture to explore new chemical spaces and develop new therapeutic agents.

Properties

CAS No.

658041-39-5

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H12ClN3O4/c18-9-16(23)20(11-5-7-12(8-6-11)21(24)25)17-13-3-1-2-4-14(13)19-15(17)10-22/h1-8,10,19H,9H2

InChI Key

QNXUBZBAFFMAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

Biological Activity

2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the acetamide class, which exhibits a variety of biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H12ClN3O4C_{17}H_{12}ClN_{3}O_{4} with a molecular weight of 354.75 g/mol. The structure features a chloro substituent on the indole ring and a nitrophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H12ClN3O4
Molecular Weight354.75 g/mol
CAS Number658041-39-5

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogens, particularly Klebsiella pneumoniae . The compound was evaluated for its minimum inhibitory concentration (MIC) and showed promising results.

Case Study: Antibacterial Efficacy Against Klebsiella pneumoniae

A study conducted in 2020 aimed to assess the antibacterial activity of this compound against K. pneumoniae , a significant cause of nosocomial infections. The results indicated that:

  • MIC Values : The compound demonstrated effective antibacterial activity with MIC values ranging from 16 to 32 µg/mL.
  • Mechanism of Action : It likely interacts with penicillin-binding proteins, leading to bacterial cell lysis .

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary tests indicated that this compound exhibited low cytotoxic effects on mammalian cell lines, suggesting a favorable safety margin for further development.

Summary of Cytotoxicity Results

Cell LineIC50 (µg/mL)Remarks
HEK293>100Low cytotoxicity observed
MCF-7>100Non-toxic at tested concentrations

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were also evaluated, showing favorable absorption and distribution characteristics. This profile indicates potential for oral administration and therapeutic use.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic

Structure-Activity Relationship (SAR)

The presence of the chloro atom in the structure is believed to enhance the compound's stability and biological activity. SAR studies suggest that modifications to the nitrogen and carbon chains can significantly affect antibacterial potency and selectivity.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including 2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide. Research indicates that compounds with indole structures can exhibit cytotoxicity against various cancer cell lines.

Case Studies :

  • A study demonstrated that derivatives of indole showed significant antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. The compound exhibited IC50 values indicating potent activity, particularly in the context of structural modifications that enhance biological efficacy .
CompoundCell LineIC50 (μM)
5rHeLa16.12 ± 1.54
5rMCF-712.54 ± 1.15
5rHepG210.56 ± 1.14

Anti-inflammatory Properties

Indole derivatives have also been studied for their anti-inflammatory effects. The introduction of nitro groups in aromatic systems has been linked to enhanced anti-inflammatory activity.

Research Findings :
A derivative similar to this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

Indoles are known for their antimicrobial properties, making them valuable in developing new antibiotics.

Case Studies :
Research has shown that certain indole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group enhances this activity by disrupting bacterial cell wall synthesis .

Summary of Applications

The following table summarizes the key applications of this compound:

ApplicationDescription
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, with significant IC50 values.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines, useful in chronic inflammation treatment.
AntimicrobialBroad-spectrum activity against bacteria; effective in disrupting bacterial cell walls.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide

  • Structure : Lacks the 2-formyl and nitro groups but retains the indole and chloroacetamide.
  • Properties : Molecular weight 284.74 g/mol, logP 1.72, and polar surface area 79.21 Ų .

2-Chloro-N-(4-nitrophenyl)acetamide

  • Structure : Simplest analog, missing the indole and formyl groups.
  • Properties : Studied computationally for hydrogen bonding via NQR/NMR; exhibits strong intermolecular interactions due to the nitro group .

2-Chloro-N-(4-fluorophenyl)acetamide

  • Structure : Substitutes nitro with fluorine.
  • Properties : Fluorine’s electronegativity enhances polarity but reduces steric bulk compared to nitro. Intramolecular C—H···O interactions observed .
  • Comparison : Fluorine’s smaller size may improve solubility but diminish electrophilic reactivity relative to the nitro group.

Indole-Based Derivatives

2-(N-(2-(2-Chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide (III-27)

  • Structure : Incorporates a chloroindole and nitro group but includes an ethyl linker and methylbenzyl substituent.
  • Synthesis : Yielded 45% via multicomponent reaction; melting point 215–216°C .
  • Comparison : The ethyl spacer and additional benzyl group increase molecular weight (518.99 g/mol) and steric hindrance, likely altering binding affinity compared to the target compound.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Features a methylsulfonyl group and chloro-nitro-phenyl substitution.
  • Crystallography : Nitro group twisted 16.7° from the benzene plane, with intermolecular C—H···O interactions .

Heterocyclic Replacements

2-(4-Nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide

  • Structure : Replaces indole with an oxazole ring.
  • Properties : Molecular weight 247.21 g/mol, logP 1.72, and hydrogen bond acceptors = 8 .

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